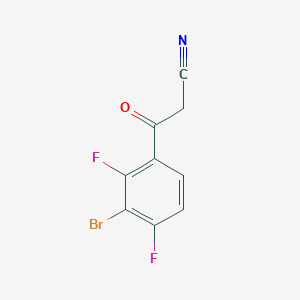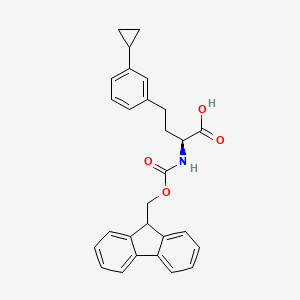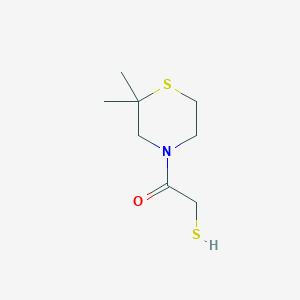
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiomorpholine ring and a sulfanyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ethanone moiety results in the formation of the corresponding alcohol.
科学的研究の応用
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one: shares structural similarities with other organosulfur compounds, such as thiomorpholine derivatives and ethanone-based compounds.
Thiomorpholine: A related compound with a similar ring structure but lacking the ethanone moiety.
Sulfanyl ethanones: Compounds that contain a sulfanyl group attached to an ethanone backbone but may have different substituents on the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiomorpholine ring and a sulfanyl ethanone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C8H15NOS2 |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
1-(2,2-dimethylthiomorpholin-4-yl)-2-sulfanylethanone |
InChI |
InChI=1S/C8H15NOS2/c1-8(2)6-9(3-4-12-8)7(10)5-11/h11H,3-6H2,1-2H3 |
InChIキー |
JQISAQPDIZXITL-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1)C(=O)CS)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)

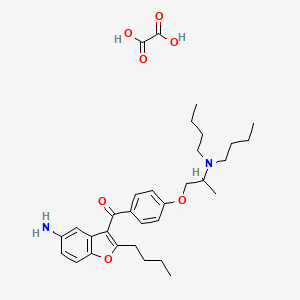
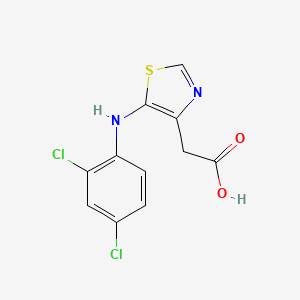

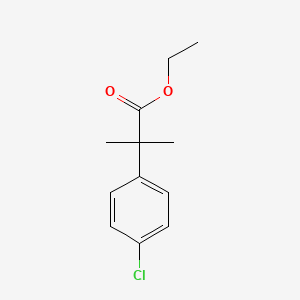
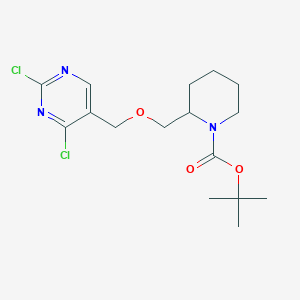

![6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12843369.png)
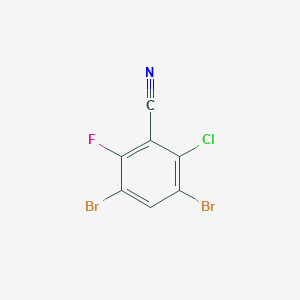
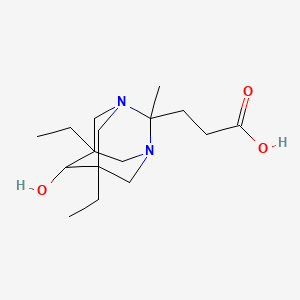
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
